molecular formula C28H38N4O4S B2373321 4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide CAS No. 444184-73-0

4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2373321
CAS No.: 444184-73-0
M. Wt: 526.7
InChI Key: ORSHLPWMNZCGTJ-UHFFFAOYSA-N
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Description

4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C28H38N4O4S and its molecular weight is 526.7. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic derivatives, including quinazolinones and their derivatives, are synthesized through various chemical reactions involving palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, providing a versatile method for the formation of tetrahydrofuran, dioxolane, and oxazoline derivatives in satisfactory yields. These compounds are obtained under specific conditions, indicating the importance of heterocyclic chemistry in developing pharmacologically active molecules (Bacchi et al., 2005).

Antiproliferative Activities and Kinase Inhibition

Quinoline derivatives synthesized through the reaction of cyclohexan-1,3-dione with aminopropenes have shown significant antiproliferative activities and inhibitions against tyrosine kinases and Pim-1 kinase. These findings suggest the potential of such compounds in anticancer agent development, highlighting the therapeutic applications of quinazoline derivatives in cancer treatment (Mohareb et al., 2022).

Antimicrobial Agents

New 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives have been synthesized and tested for their antimicrobial activities, demonstrating the potential of quinazolinone derivatives as effective antimicrobial agents. This research contributes to the ongoing search for new and effective treatments against microbial infections (El-zohry & Abd-Alla, 2007).

Neuroactive Compounds

The synthesis of spiropyrido and spirocyclohexane derivatives has explored their potential as central nervous system agents. Investigations into the antidepressant and antitetrabenazine activities of these compounds shed light on the therapeutic potential of spiro derivatives in treating neurological disorders, indicating the role of structural complexity in modulating biological activity (Martin et al., 1981).

Antimicrobial and Antifungal Agents

The synthesis of clubbed quinazolinone and 4-thiazolidinone derivatives has been reported, with in vitro screening revealing their antibacterial and antifungal activities. These findings underscore the significance of hybrid molecules in developing new antimicrobial and antifungal therapies, further emphasizing the importance of chemical synthesis in drug discovery and development (Desai et al., 2011).

Properties

IUPAC Name

4-[[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O4S/c33-25(30-21-6-1-2-7-21)18-37-28-31-24-10-4-3-9-23(24)27(35)32(28)17-19-11-13-20(14-12-19)26(34)29-16-22-8-5-15-36-22/h3-4,9-10,19-22H,1-2,5-8,11-18H2,(H,29,34)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSHLPWMNZCGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5CCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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